molecular formula C10H12INO3 B1627053 3-Iodo-alpha-methyl-l-tyrosine CAS No. 4298-17-3

3-Iodo-alpha-methyl-l-tyrosine

カタログ番号: B1627053
CAS番号: 4298-17-3
分子量: 321.11 g/mol
InChIキー: KPOIUSXAPUHQNA-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Iodo-alpha-methyl-l-tyrosine is a useful research compound. Its molecular formula is C10H12INO3 and its molecular weight is 321.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Applications

  • Tumor Imaging
    • IMT has been extensively used for imaging brain tumors. Studies have shown that it exhibits high uptake in gliomas, making it a valuable tool for diagnosing and monitoring treatment responses in patients with cerebral gliomas .
    • In non-small cell lung cancer (NSCLC), IMT SPECT has been utilized to evaluate tumor activity and assess treatment efficacy. Research indicates that IMT uptake correlates with tumor metabolic activity, providing insights into disease progression .
  • Renal Imaging
    • IMT's renal accumulation properties have been investigated for potential applications in kidney imaging. It has been shown to accumulate significantly in renal tissues, which can aid in the diagnosis of renal pathologies . The mechanisms behind this accumulation are being studied to improve imaging techniques further.
  • Pharmacokinetics and Transport Mechanisms
    • The uptake of IMT is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors compared to normal tissues. This specificity enhances its utility as a tumor imaging agent .
    • Studies have explored the pharmacokinetics of IMT, demonstrating that co-administration of organic anion transport inhibitors can optimize its imaging properties by reducing renal excretion and enhancing tumor-to-background ratios .

Case Studies and Clinical Trials

  • A study involving 44 patients with histologically confirmed NSCLC utilized IMT SPECT to monitor treatment responses. The findings indicated that changes in IMT uptake correlated with tumor response to therapy, suggesting its potential as a biomarker for treatment efficacy .
  • Another clinical trial focused on patients with gliomas showed that IMT SPECT could differentiate between tumor recurrence and post-treatment changes, highlighting its diagnostic value .

Data Summary

Application AreaKey FindingsReference
Tumor ImagingHigh uptake in brain tumors; useful for monitoring gliomas
Lung CancerCorrelation between IMT uptake and treatment response
Renal ImagingSignificant renal accumulation; potential diagnostic tool
Transport MechanismsMediated by LAT1; enhanced by metabolic modifications

特性

CAS番号

4298-17-3

分子式

C10H12INO3

分子量

321.11 g/mol

IUPAC名

(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1

InChIキー

KPOIUSXAPUHQNA-JTQLQIEISA-N

SMILES

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N

異性体SMILES

C[C@](CC1=CC(=C(C=C1)O)I)(C(=O)O)N

正規SMILES

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N

Key on ui other cas no.

779-96-4

配列

X

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。